molecular formula C11H13NO4 B6258841 4-[(2-methoxyethyl)carbamoyl]benzoic acid CAS No. 1154359-90-6

4-[(2-methoxyethyl)carbamoyl]benzoic acid

Cat. No.: B6258841
CAS No.: 1154359-90-6
M. Wt: 223.2
InChI Key:
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Description

4-[(2-Methoxyethyl)carbamoyl]benzoic acid is an organic compound with a molecular formula of C11H13NO4 It is a derivative of benzoic acid, where the carboxyl group is substituted with a 2-methoxyethyl carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-methoxyethyl)carbamoyl]benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2-methoxyethyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methoxyethyl)carbamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated benzoic acid derivatives.

Scientific Research Applications

4-[(2-Methoxyethyl)carbamoyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-methoxyethyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[(2-Methoxyethyl)(methyl)carbamoyl]benzoic acid: A similar compound with a methyl group in place of the hydrogen atom in the carbamoyl group.

    4-[(2-Ethoxyethyl)carbamoyl]benzoic acid: A derivative with an ethoxyethyl group instead of a methoxyethyl group.

Uniqueness

4-[(2-Methoxyethyl)carbamoyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

1154359-90-6

Molecular Formula

C11H13NO4

Molecular Weight

223.2

Purity

91

Origin of Product

United States

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